2,5-Dichloro-2'-piperidinomethyl benzophenone
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Overview
Description
2,5-Dichloro-2’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C19H19Cl2NO and a molecular weight of 348.27 g/mol . It is characterized by the presence of two chlorine atoms, a piperidinomethyl group, and a benzophenone core. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-2’-piperidinomethyl benzophenone typically involves the reaction of 2,5-dichlorobenzophenone with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,5-Dichlorobenzophenone+Piperidine→2,5-Dichloro-2’-piperidinomethyl benzophenone
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of 2,5-Dichloro-2’-piperidinomethyl benzophenone involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes the use of automated systems for precise control of temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-2’-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
2,5-Dichloro-2’-piperidinomethyl benzophenone is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research on potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-2’-piperidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzophenone: Lacks the piperidinomethyl group, making it less versatile in certain reactions.
2,5-Dichloro-4’-piperidinomethyl benzophenone: Similar structure but with a different substitution pattern, leading to different chemical properties.
2,4-Dichloro-2’-piperidinomethyl benzophenone: Variation in chlorine atom positions affects reactivity and applications.
Uniqueness
2,5-Dichloro-2’-piperidinomethyl benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in synthetic chemistry and various research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO/c20-15-8-9-18(21)17(12-15)19(23)16-7-3-2-6-14(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGCTWAQPOJPHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643613 |
Source
|
Record name | (2,5-Dichlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-69-8 |
Source
|
Record name | Methanone, (2,5-dichlorophenyl)[2-(1-piperidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898773-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-Dichlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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